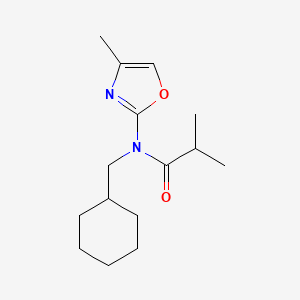![molecular formula C13H12N4O3 B14634714 Benzo[g]pteridine-2,4(3H,10H)-dione, 10-(2-hydroxyethyl)-3-methyl- CAS No. 56196-98-6](/img/structure/B14634714.png)
Benzo[g]pteridine-2,4(3H,10H)-dione, 10-(2-hydroxyethyl)-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[g]pteridine-2,4(3H,10H)-dione, 10-(2-hydroxyethyl)-3-methyl- is a complex organic compound belonging to the pteridine family Pteridines are heterocyclic compounds that play significant roles in biological systems, including as cofactors in enzymatic reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[g]pteridine-2,4(3H,10H)-dione, 10-(2-hydroxyethyl)-3-methyl- typically involves multi-step organic reactions. One common method starts with the condensation of a suitable aldehyde with a diamine to form the pteridine core. Subsequent steps include the introduction of the hydroxyethyl and methyl groups through selective alkylation and hydroxylation reactions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality. Purification steps such as crystallization, distillation, and chromatography are employed to achieve the desired product specifications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the pteridine ring, potentially converting them to hydroxyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted pteridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzo[g]pteridine-2,4(3H,10H)-dione, 10-(2-hydroxyethyl)-3-methyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its role as a cofactor in enzymatic reactions and its potential as a fluorescent probe.
Medicine: Explored for its antimalarial properties and potential use in cancer therapy.
Industry: Utilized in the development of dyes, pigments, and other materials with specific electronic properties.
Wirkmechanismus
The mechanism by which this compound exerts its effects often involves interaction with specific enzymes or receptors. For instance, its antimalarial activity may be attributed to the inhibition of key enzymes in the parasite’s metabolic pathways. The hydroxyethyl and methyl groups play crucial roles in binding to the active sites of these enzymes, disrupting their normal function and leading to the death of the parasite.
Vergleich Mit ähnlichen Verbindungen
Pterin (2-amino-4(3H)-pteridinone): A simpler pteridine derivative with similar biological roles.
Lumazine (2,4(1H,3H)-pteridinedione): Another pteridine derivative with applications in biochemistry.
Folic Acid: A well-known pteridine derivative essential for DNA synthesis and repair.
Uniqueness: Benzo[g]pteridine-2,4(3H,10H)-dione, 10-(2-hydroxyethyl)-3-methyl- stands out due to its specific functional groups that confer unique chemical reactivity and biological activity. Its hydroxyethyl group enhances its solubility and potential for hydrogen bonding, while the methyl group influences its electronic properties and stability.
Eigenschaften
CAS-Nummer |
56196-98-6 |
|---|---|
Molekularformel |
C13H12N4O3 |
Molekulargewicht |
272.26 g/mol |
IUPAC-Name |
10-(2-hydroxyethyl)-3-methylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C13H12N4O3/c1-16-12(19)10-11(15-13(16)20)17(6-7-18)9-5-3-2-4-8(9)14-10/h2-5,18H,6-7H2,1H3 |
InChI-Schlüssel |
CTKAYBMAXADMMS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C2=NC3=CC=CC=C3N(C2=NC1=O)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


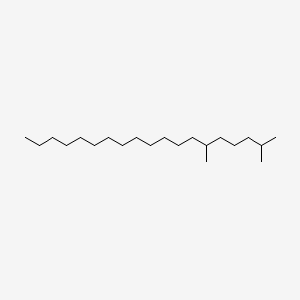
![N'-{4-[(4,6-Dimethylpyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14634640.png)

![1-[Methoxy(dimethyl)silyl]methanamine](/img/structure/B14634652.png)
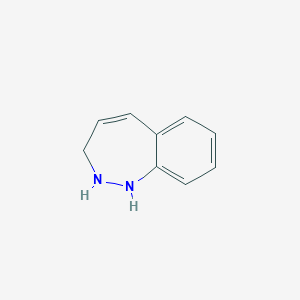
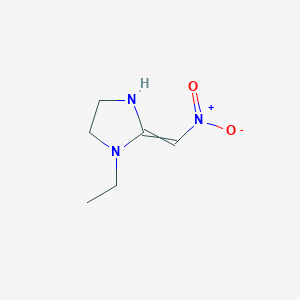
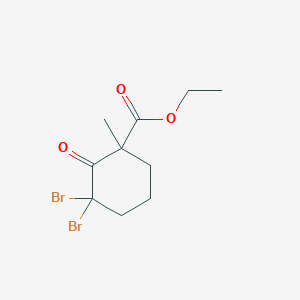
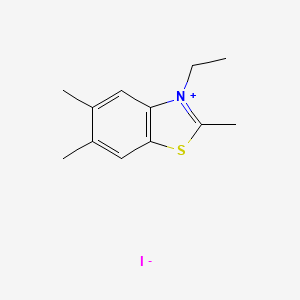
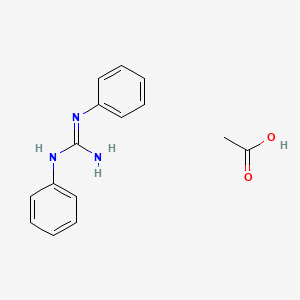
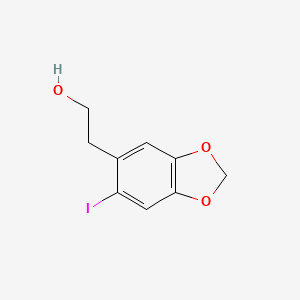
![2-[Diazonio(phenyl)methylidene]pyridin-1(2H)-olate](/img/structure/B14634701.png)
![2-[[4-[(4-Aminophenyl)sulfonylamino]phenyl]sulfonylamino]acetic acid](/img/structure/B14634702.png)
